molecular formula C22H15N5O8 B11554365 N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline

N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline

Katalognummer: B11554365
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: JFVRHDOPTKSMJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a fluorenylidene moiety substituted with multiple nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline typically involves multiple steps, starting with the preparation of the fluorenylidene core. This core is then nitrated under controlled conditions to introduce the nitro groups. The final step involves the reaction of the nitrated fluorenylidene with N,N-dimethylaniline under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts could be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in the study of organic electronic materials due to its unique electronic properties

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific electronic properties, such as conductive polymers and sensors.

Wirkmechanismus

The mechanism by which N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline exerts its effects is primarily related to its electronic structure. The presence of multiple nitro groups and the fluorenylidene core allows for extensive delocalization of electrons, which can interact with various molecular targets. This interaction can modulate the electronic properties of materials in which the compound is incorporated, leading to enhanced performance in applications such as OLEDs and sensors.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline is unique due to the combination of its fluorenylidene core and multiple nitro groups, which confer distinct electronic properties not found in simpler aniline derivatives or other aromatic compounds.

Eigenschaften

Molekularformel

C22H15N5O8

Molekulargewicht

477.4 g/mol

IUPAC-Name

N,N-dimethyl-4-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]aniline

InChI

InChI=1S/C22H15N5O8/c1-23(2)13-5-3-12(4-6-13)7-16-17-8-14(24(28)29)10-19(26(32)33)21(17)22-18(16)9-15(25(30)31)11-20(22)27(34)35/h3-11H,1-2H3

InChI-Schlüssel

JFVRHDOPTKSMJF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.